1-Methyl homopiperazine hydroiodide
CAS No.:
Cat. No.: VC13465741
Molecular Formula: C6H15IN2
Molecular Weight: 242.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H15IN2 |
|---|---|
| Molecular Weight | 242.10 g/mol |
| IUPAC Name | 1-methyl-1,4-diazepane;hydroiodide |
| Standard InChI | InChI=1S/C6H14N2.HI/c1-8-5-2-3-7-4-6-8;/h7H,2-6H2,1H3;1H |
| Standard InChI Key | PWZVOMXXRFFJRT-UHFFFAOYSA-N |
| SMILES | CN1CCCNCC1.I |
| Canonical SMILES | CN1CCCNCC1.I |
Introduction
Structural and Physical Properties
Molecular Characteristics
-
Chemical Formula: C₆H₁₅IN₂
-
Structure: A seven-membered ring (1,4-diazepane) with a methyl group at the 1-position and an iodide ion as the counterion .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not explicitly reported | |
| Boiling Point | 149.3°C (estimated for parent) | |
| Solubility | Soluble in polar solvents | |
| Density | Data unavailable | — |
| Flash Point | 49.7°C (parent compound) |
The parent compound, 1-methylhomopiperazine, has a boiling point of 157.4°C and a melting point of 33°C . The hydroiodide form likely exhibits higher thermal stability due to ionic interactions .
Synthesis and Preparation
Synthetic Routes
1-Methyl homopiperazine hydroiodide is typically synthesized via alkylation or quaternization reactions:
-
Alkylation of Homopiperazine: Reacting homopiperazine with methyl iodide in a polar solvent (e.g., methanol) under reflux conditions, followed by acidification with hydroiodic acid .
-
Alternative Methods: Reductive amination or catalytic hydrogenation may also yield intermediates, though specific protocols for this compound are less documented .
Industrial-Scale Production
Industrial synthesis often involves optimizing reaction parameters such as temperature (50–250°C), pressure (0.2–20 MPa), and catalyst selection (e.g., Raney nickel or palladium) . For example, a patent describes methyl transfer reactions using 1,4-diazepane derivatives under solvent environments .
Applications and Research Findings
Pharmaceutical Intermediate
1-Methyl homopiperazine hydroiodide serves as a precursor in synthesizing bioactive molecules. For instance:
-
Antimicrobial Agents: Derivatives show activity against Trypanosoma brucei (causing sleeping sickness) and Mycobacterium tuberculosis .
-
Neuropharmacology: Structural analogs interact with dopamine and serotonin receptors, suggesting potential in treating CNS disorders.
Catalysis
The compound’s basicity facilitates its use as a catalyst in condensation and alkylation reactions. For example, lithium salts of similar amines protect aryl aldehydes in synthetic workflows .
| Parameter | Description | Source |
|---|---|---|
| GHS Symbols | GHS02 (Flammable), GHS05 (Corrosive) | |
| Signal Word | Danger | |
| Hazard Statements | H225, H314, H312+H332 |
Precautions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume